Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate
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Overview
Description
Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with alkynes under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyridazine derivatives.
Scientific Research Applications
Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .
Comparison with Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms.
Pyridazinone: A derivative with a keto group, known for its broad pharmacological activities.
Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate: Another pyridazine derivative with different substituents
Uniqueness: Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate is unique due to its specific alkyne substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89967-27-1 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 6-pent-1-ynylpyridazine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-5-6-9-7-8-10(13-12-9)11(14)15-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
BSVXZAWWZZQDBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=NN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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